7-Nitro-3,4-dihydro-2H-benzo[b][1,4]oxazine hydrochloride
Description
Properties
IUPAC Name |
7-nitro-3,4-dihydro-2H-1,4-benzoxazine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O3.ClH/c11-10(12)6-1-2-7-8(5-6)13-4-3-9-7;/h1-2,5,9H,3-4H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOIPIXQRHBWLQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(N1)C=CC(=C2)[N+](=O)[O-].Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Nitro-3,4-dihydro-2H-benzo[b][1,4]oxazine hydrochloride typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-nitrophenol with chloroacetyl chloride in the presence of a base, followed by cyclization to form the oxazine ring. The reaction conditions often include the use of solvents such as chloroform or dichloromethane and bases like sodium hydroxide or potassium carbonate .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product in high purity .
Chemical Reactions Analysis
Reaction Mechanisms
The compound participates in reactions governed by its heterocyclic structure and functional groups:
2.1 Nucleophilic Substitution
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Key Sites : Electrophilic positions (e.g., nitro-substituted aromatic rings) enable substitution reactions.
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Role of Catalysts : Lewis acids or bases stabilize intermediates, improving reaction efficiency.
2.2 Cyclocondensation
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Mechanism : Involves ring-closing steps during synthesis, as seen in the formation of benzoxazine derivatives .
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Example : Reaction at C-3 and C-4 positions to form fused heterocycles .
Structural and Spectroscopic Data
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₈H₉ClN₂O₃ | |
| Molecular Weight | 216.62 g/mol | |
| SMILES Notation | C1COC2=C(N1)C=CC(=C2)N+[O-] | |
| Solubility | Sparingly soluble in water |
Spectroscopic Analysis
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NMR : Confirms structural integrity, with characteristic peaks for aromatic protons and methylene groups.
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IR : Exhibits peaks corresponding to nitro groups and heterocyclic bonds.
Reaction Conditions and Yields
| Method | Reagents | Conditions | Yield |
|---|---|---|---|
| Nucleophilic Substitution | Bases/Lewis acids | Inert atmosphere, controlled reflux | High (optimized) |
| Chloroacetyl Chloride | 2-Aminophenol, chloroacetyl chloride | MIBK, NaHCO₃, reflux | Moderate |
| Formaldehyde-Aniline | Formaldehyde, aniline, M-FER catalyst | Ultrasound-assisted | Excellent (upto 98%) |
Scientific Research Applications
Chemistry
7-Nitro-3,4-dihydro-2H-benzo[b][1,4]oxazine hydrochloride serves as a building block for synthesizing more complex molecules. Its unique structure allows researchers to create diverse chemical libraries for drug discovery. The compound can undergo various chemical reactions such as oxidation and substitution, enhancing its utility in synthetic chemistry.
Biology
In biological research, this compound is being investigated for its potential as an enzyme inhibitor . Preliminary studies indicate that it exhibits activity against specific enzymes related to various diseases. For example, it has shown promise in inhibiting proteases involved in cancer progression .
Medicine
The medicinal applications of this compound include:
- Antimicrobial Properties: Its derivatives have been explored for their ability to combat bacterial infections.
- Anticancer Activity: Research indicates that this compound may induce apoptosis in cancer cells. A study reported the synthesis of related compounds that showed cytotoxic effects on human cervical cancer cell lines (HeLa) through docking studies assessing binding energies with caspase proteases .
Industrial Applications
In the industrial sector, this compound is used in developing advanced materials such as polymers and coatings. The unique chemical properties of this compound contribute to enhancing material performance due to its stability and reactivity.
Case Study 1: Anticancer Activity
In a study published in Nature Reviews, researchers synthesized a series of nitro-substituted benzoxazinones and evaluated their anticancer properties against various cell lines. The results indicated that compounds similar to 7-Nitro-3,4-dihydro-2H-benzo[b][1,4]oxazine exhibited significant cytotoxicity and pro-apoptotic effects on HeLa cells .
Case Study 2: Enzyme Inhibition
Another investigation focused on the enzyme inhibition potential of this compound. The study utilized molecular docking techniques to identify binding interactions between the compound and target proteases involved in cancer metabolism. The findings suggested that this compound could serve as a lead structure for developing new enzyme inhibitors .
Mechanism of Action
The mechanism of action of 7-Nitro-3,4-dihydro-2H-benzo[b][1,4]oxazine hydrochloride involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with enzymes or receptors. These interactions can lead to the inhibition of enzyme activity or modulation of receptor function, resulting in various biological effects .
Comparison with Similar Compounds
Data Tables
Table 1: Comparative Physicochemical Properties
Research Findings
- Synthetic Challenges : Nitro-substituted benzoxazines require controlled nitration conditions to avoid over-oxidation or byproduct formation .
- Stability : The hydrochloride salt form enhances stability and shelf life compared to free bases .
- Biological Potential: While nitro groups are pharmacologically promising, their metabolic conversion to reactive intermediates (e.g., nitroso derivatives) necessitates careful toxicity profiling .
Biological Activity
7-Nitro-3,4-dihydro-2H-benzo[b][1,4]oxazine hydrochloride, with the molecular formula and a molecular weight of 180.163 g/mol, is a compound that has garnered attention for its biological activities, particularly as a potential pharmacological agent. This article explores the biological activity of this compound, focusing on its interactions with various biological targets, structure-activity relationships (SAR), and relevant case studies.
The compound is characterized by a nitro group at the 7-position of the benzoxazine ring, which is crucial for its biological activity. It has been shown to be sparingly soluble in water (0.76 g/L at 25°C) and has several synonyms including 7-nitro-3,4-dihydro-2H-1,4-benzoxazine and others .
Research indicates that derivatives of 3,4-dihydro-2H-benzoxazine compounds can act as antagonists for serotonin receptors, specifically the 5-HT6 receptor. A study demonstrated that certain derivatives exhibited subnanomolar affinities for this receptor and good brain penetration in rat models . The presence of the nitro group is believed to enhance lipophilicity and receptor binding affinity.
Biological Activities
The biological activities associated with this compound include:
- Antagonistic Activity : It has been identified as a potent antagonist at the 5-HT6 receptor, which is implicated in various neurological disorders including depression and schizophrenia.
- Neuroprotective Effects : Some studies suggest that benzoxazine derivatives may offer neuroprotective benefits by modulating neurotransmitter systems and reducing oxidative stress .
Structure-Activity Relationship (SAR)
The relationship between the chemical structure of benzoxazine derivatives and their biological activity has been extensively studied. Key findings include:
| Substituent | Position | Effect on Activity |
|---|---|---|
| Nitro | 7 | Increases receptor affinity |
| Alkyl Groups | Various | Modulate lipophilicity and solubility |
| Aromatic Rings | 1 & 3 | Enhance binding interactions |
These modifications can significantly affect the pharmacokinetic properties and overall efficacy of the compounds.
Case Studies
- 5-HT6 Receptor Antagonism : A series of novel compounds based on the benzoxazine scaffold were synthesized and tested for their ability to inhibit the 5-HT6 receptor. Compounds with a nitro substituent showed enhanced binding affinities compared to their non-nitro counterparts .
- Neuroprotection in Rodent Models : In vivo studies demonstrated that specific derivatives could protect against neurodegenerative changes induced by excitotoxic agents in rat models. These findings highlight the potential therapeutic applications of these compounds in treating neurodegenerative diseases .
- Cardiovascular Implications : Research into the cardiovascular effects of these compounds suggests potential applications in managing conditions such as hypertension due to their influence on serotonin pathways .
Q & A
Basic Questions
Q. What are the recommended safety protocols for handling 7-Nitro-3,4-dihydro-2H-benzo[b][1,4]oxazine hydrochloride in laboratory settings?
- Methodological Answer :
- Ventilation : Use fume hoods to minimize inhalation exposure.
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles.
- First Aid : If inhaled, move to fresh air and seek medical attention. For skin contact, wash thoroughly with soap and water .
- Storage : Store in a cool, dry place away from incompatible substances (e.g., strong oxidizers). Although not classified as a hazardous material under current regulations, follow general lab safety guidelines .
Q. What analytical techniques are essential for confirming the structure and purity of this compound?
- Methodological Answer :
- Structural Confirmation :
- 1H NMR and IR Spectroscopy : Identify functional groups (e.g., nitro groups, benzoxazine rings) and hydrogen environments.
- LC/MS : Confirm molecular weight and fragmentation patterns.
- Purity Assessment :
- HPLC/GC : Use reverse-phase HPLC with UV detection (e.g., 254 nm) or GC with FID to quantify impurities.
- Elemental Analysis : Verify elemental composition (C, H, N) within ±0.4% of theoretical values .
Advanced Research Questions
Q. How can researchers optimize the synthesis of 7-Nitro-3,4-dihydro-2H-benzo[b][1,4]oxazine derivatives while minimizing byproduct formation?
- Methodological Answer :
- Stepwise Optimization :
Nitration Control : Use mixed acids (HNO₃/H₂SO₄) at 0–5°C to prevent over-nitration. Monitor reaction progress via TLC.
Reductive Cyclization : Employ sodium borohydride (NaBH₄) in ethanol under nitrogen to stabilize intermediates.
Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate target compounds from regioisomers (e.g., 8-nitro derivatives) .
- Scale-Up Considerations : Adjust stoichiometry and cooling rates to maintain yield consistency.
Q. What methodologies are effective for evaluating the biological activity of this compound in neurological studies?
- Methodological Answer :
- In Vitro Assays :
- Receptor Binding Studies : Use radioligand displacement assays (e.g., GABAₐ or serotonin receptors) to assess affinity.
- Cellular Models : Test neuroprotective effects in primary neuron cultures exposed to oxidative stress (e.g., H₂O₂).
- In Vivo Models :
- Behavioral Tests : Evaluate anxiolytic or anticonvulsant activity in rodent models (e.g., elevated plus maze, pentylenetetrazole-induced seizures).
- Pharmacokinetics : Measure plasma half-life and blood-brain barrier penetration via LC-MS/MS .
Q. How should researchers address discrepancies in physicochemical data (e.g., melting point, solubility) reported for this compound across studies?
- Methodological Answer :
- Controlled Replication :
- Melting Point : Use differential scanning calorimetry (DSC) at 2°C/min to standardize measurements. Polymorphism may explain variations .
- Solubility : Test in buffered solutions (pH 1.2–7.4) using shake-flask method with HPLC quantification. Note solvent purity and temperature effects .
- Data Cross-Validation : Compare results with structurally analogous benzoxazines (e.g., 7-chloro derivatives) to identify trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
